molecular formula C22H18N4O2S B2652869 2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide CAS No. 307512-79-4

2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide

Cat. No. B2652869
M. Wt: 402.47
InChI Key: WOEFNIXTOKOZJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and sulfur atoms would likely result in a molecule with multiple regions of polarity, potentially leading to interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The amino groups might be involved in acid-base reactions, the rings might undergo electrophilic aromatic substitution, and the carboxamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple polar functional groups might make it more soluble in polar solvents .

Scientific Research Applications

Corrosion Inhibition

A study on thiazole-based pyridine derivatives, closely related to the compound , demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations with methoxy-phenyl groups, showed significant efficiency in protecting steel surfaces from corrosion. The inhibition process was analyzed through various techniques, revealing that these compounds act as both anodic and cathodic inhibitors. Quantum chemical parameters indicated their high inhibition efficiency, which is essential for developing new corrosion-resistant materials (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, H. C. Tandon, 2016).

Antimicrobial and Antitumor Activities

Research on new pyridine derivatives, including those with 2-aminobenzothiazoles and chloropyridine carboxylic acid, highlighted their antimicrobial activities. The synthesized compounds exhibited variable and modest activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anticancer Properties

Another area of research involves the synthesis and cytotoxicity evaluation of pyrazolyl and pyrazolo[1,5-a]pyrimidine derivatives, which share structural motifs with the compound of interest. These studies discovered significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for anticancer drug development (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to the queried compound, has shown potent antiprotozoal activities. These compounds have demonstrated significant in vitro efficacy against Trypanosoma and Plasmodium species, with some exhibiting promising in vivo results, highlighting their potential as antiprotozoal agents (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

Enzyme Inhibition for Neurodegenerative Diseases

The design and synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors for treating neurodegenerative diseases, such as Alzheimer's, have been explored. These compounds showed significant inhibitory activity in vitro, with potential for further development as therapeutic agents (Xiao-Zhong Zhang, Yuan Xu, Meng-Meng Jian, Kan Yang, Zheng-Yue Ma, 2019).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, general guidelines would include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

Compounds with similar structures are often studied for their potential as pharmaceuticals, so this compound could be of interest in drug discovery and medicinal chemistry research .

properties

IUPAC Name

2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-28-18-11-9-16(10-12-18)25-22-26-19(15-6-3-2-4-7-15)20(29-22)21(27)24-17-8-5-13-23-14-17/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEFNIXTOKOZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide

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